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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. A significant challenge in AML

therapy is the development of multidrug resistance (MDR), which contributes to poor treatment

outcomes, particularly in older patients.[1][2] One of the primary mechanisms of MDR is the

overexpression of the P-glycoprotein (P-gp) transporter, encoded by the MDR1/ABCB1 gene.

[1][3][4] P-gp is an ATP-dependent efflux pump that actively removes various chemotherapeutic

agents from cancer cells, reducing their intracellular concentration and efficacy.[1][2]

Zosuquidar (LY335979) is a potent, third-generation, non-competitive P-gp inhibitor designed to

reverse MDR.[2][5][6] Preclinical studies have demonstrated its high specificity and minimal

interaction with other transporters and metabolic enzymes, suggesting a favorable profile for

combination therapy.[2][7] This technical guide provides an in-depth summary of the preclinical

data for Zosuquidar in AML models, focusing on its mechanism, quantitative efficacy, and the

experimental protocols used for its evaluation.

Mechanism of Action: P-gp Inhibition
In resistant AML cells, P-gp acts as a cellular defense mechanism. It recognizes and binds to

cytotoxic drugs, such as anthracyclines (e.g., daunorubicin), and uses the energy from ATP
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hydrolysis to expel them from the cell. This process prevents the drugs from reaching their

intracellular targets, such as DNA, thereby rendering the cells resistant to treatment.

Zosuquidar functions by directly and potently binding to P-gp (Ki = 59 nM), inhibiting its efflux

function.[2][5][6] This blockade leads to the intracellular accumulation of the co-administered

chemotherapeutic agent, restoring its cytotoxic effect and re-sensitizing the AML cell to therapy.

[1][3][8] Unlike earlier P-gp modulators, Zosuquidar is highly selective and does not

significantly inhibit other ABC transporters like Multidrug Resistance-Associated Protein 1

(MRP1) or Breast Cancer Resistance Protein (BCRP).[2][7]
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Caption: Mechanism of Zosuquidar in overcoming P-gp-mediated drug resistance in AML cells.

Quantitative Data from In Vitro Studies
Zosuquidar has been extensively evaluated in various AML cell lines and primary patient

samples. The quantitative data consistently demonstrate its ability to reverse P-gp-mediated

resistance to a greater extent than older modulators like Cyclosporine A (CsA).
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Table 1: Potency and Selectivity of Zosuquidar

Parameter Value Cell/System Reference

P-gp Inhibition

Constant (Ki)
59 nM P-glycoprotein [2][5][6]

Effective Modulatory

Concentration
0.3 µM

In vitro cell-based

assays
[1][5][6]

Effect on Mitoxantrone

Accumulation in

BCRP-expressing

cells (K562/BCRP)

No effect (D = 0.04 ±

0.07)
K562/BCRP cells [1]

| Cytotoxicity (IC50, Zosuquidar alone) | 5 - 16 µM | Various drug-sensitive and MDR cell lines |

[5][6] |

Table 2: Reversal of Daunorubicin (DNR) Resistance in P-gp Expressing AML Cell Lines

Cell Line Treatment DNR IC50 (µM) Fold Reversal Reference

K562/DOX DNR alone > 50 - [1]

DNR + 0.3 µM

Zosuquidar
1.1 ± 0.4 > 45.5 [1]

DNR + 2 µM

Cyclosporine A
10.5 ± 1.6 > 4.8 [1]

HL60/DNR DNR alone 10.2 ± 1.2 - [1]

DNR + 0.3 µM

Zosuquidar
0.09 ± 0.03 113.3 [1]

| | DNR + 2 µM Cyclosporine A | 0.2 ± 0.05 | 51.0 |[1] |

Table 3: Efficacy of Zosuquidar in Primary AML Blasts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2993615/
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258302/
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258302/
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258302/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Finding Patient Cohort Reference

Enhanced Drug

Cytotoxicity

Observed in 8 of 31
AML cases (26%)

31 primary AML
patient samples

[1]

| Correlation with P-gp Activity | 5 of the 8 responding cases had significant P-gp activity | 31

primary AML patient samples |[1] |

Experimental Protocols
Standardized protocols are crucial for evaluating P-gp inhibitors. The following methodologies

were consistently cited in preclinical studies of Zosuquidar.

P-glycoprotein Expression Analysis
This protocol quantifies the amount of P-gp protein on the surface of AML cells.

Method: Flow Cytometry.[4][8]

Procedure:

Harvest AML cells (from culture or patient samples).

Incubate cells with a phycoerythrin (PE)-conjugated monoclonal antibody specific for an

external epitope of P-gp (e.g., UIC2). An isotype-matched control antibody is used to

determine background fluorescence.[8]

Analyze the cells using a flow cytometer.

Quantify expression as the Mean Fluorescence Intensity (MFI) shift (ratio of the MFI of the

specific antibody to the isotype control).[1][7]

P-glycoprotein Functional (Efflux) Assay
This assay measures the activity of the P-gp pump by tracking the efflux of a fluorescent

substrate.

Method: Fluorescent substrate uptake/efflux assay via flow cytometry.[4][8]
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Procedure:

Prepare cell suspensions (1 x 106 cells) in culture medium.

Incubate cells with a fluorescent P-gp substrate, such as 25 nM DiOC2(3) or 0.2 µg/ml

rhodamine-123, at 37°C for 30 minutes.[1][7]

Perform parallel incubations in the presence or absence of a P-gp modulator (e.g., 0.3 µM

Zosuquidar or 2 µM CsA).[1]

Wash the cells and measure the intracellular fluorescence using a flow cytometer.

P-gp activity is inversely proportional to the fluorescence retained by the cells. Inhibition of

P-gp function results in a higher fluorescence signal.

In Vitro Cytotoxicity Assay
This assay determines the concentration of a chemotherapeutic drug required to kill 50% of

cells (IC50), both with and without a P-gp modulator.

Method: MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) assay.[4][8][9]

Procedure:

Seed AML cells in 96-well plates (e.g., 2 x 104 cells/well for cell lines, 4 x 105 cells/well for

primary cells).[7]

Add the chemotherapeutic agent (e.g., daunorubicin) at escalating concentrations.

Prepare parallel plates that also include a fixed concentration of Zosuquidar (0.3 µM).

Incubate the plates for 48-96 hours, depending on the agent (48 hours for anthracyclines,

4 days for gemtuzumab ozogamicin).[7]

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals

by viable cells.

Solubilize the formazan crystals and measure the absorbance at the appropriate

wavelength.
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Calculate cell viability relative to untreated controls and determine the IC50 values.

In Vitro Characterization
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Caption: Standard experimental workflow for the in vitro evaluation of Zosuquidar in AML
models.

Preclinical In Vivo Studies
While in vitro data are crucial, in vivo models are necessary to evaluate pharmacology and

efficacy in a more complex biological system. Patient-derived xenografts (PDXs), where

primary human AML cells are implanted into immunodeficient mice, are considered highly

predictive models for preclinical drug evaluation.[10][11]

Models and Methodologies
AML Xenograft Models: Studies have utilized immunodeficient mouse strains (e.g., NSG

mice) to establish patient-derived xenografts, which closely mimic the genetic and

phenotypic heterogeneity of the original patient's disease.[10][11] Other studies have used

established MDR tumor models, such as mice implanted with P388/ADR (doxorubicin-

resistant) leukemia cells.[6]

Treatment Protocol: Zosuquidar is typically administered via intraperitoneal injection or

intravenous infusion in combination with a standard chemotherapeutic agent.[6] Dosages in

murine models have ranged from 1 to 30 mg/kg daily.[6] Efficacy is assessed by monitoring

tumor burden and overall survival.

Table 4: In Vivo Efficacy of Zosuquidar in a P-gp+ Leukemia Model

Animal Model Treatment Outcome Reference

Mice with P388/ADR

tumors
Doxorubicin alone

Limited effect on
survival

[6]

| | Doxorubicin + Zosuquidar (30 mg/kg, i.p.) | Significantly increased survival compared to

doxorubicin alone (P<0.001) |[6] |

Conclusion
The preclinical data for Zosuquidar in AML models are robust and consistent. In vitro studies

conclusively show that Zosuquidar is a potent and highly specific inhibitor of P-glycoprotein.[2]

[5][7] It effectively reverses resistance to key AML chemotherapeutics in both established cell
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lines and primary patient blasts that express functional P-gp.[1][3] Its superiority over older,

less specific modulators is evident in its greater potency and cleaner pharmacological profile.[1]

[2] In vivo studies further support these findings, demonstrating a significant survival benefit

when Zosuquidar is combined with chemotherapy in P-gp-overexpressing leukemia models.[6]

Collectively, this body of preclinical evidence establishes a strong rationale for the clinical

investigation of Zosuquidar as an adjunct to standard chemotherapy for patients with P-gp-

positive AML.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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